molecular formula C18H20N2O2S2 B386248 N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide CAS No. 222403-70-5

N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide

Cat. No.: B386248
CAS No.: 222403-70-5
M. Wt: 360.5g/mol
InChI Key: SEQDGQDHIZDWHK-UHFFFAOYSA-N
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Description

N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide is a useful research compound. Its molecular formula is C18H20N2O2S2 and its molecular weight is 360.5g/mol. The purity is usually 95%.
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Biological Activity

N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide, a compound with the CAS number 222403-70-5, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O2S2. The compound features a phenyl group, a carbamoyl moiety, and a thioether linkage, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic route often includes the formation of the thioether linkage through nucleophilic substitution reactions and subsequent acylation processes to introduce the phenylcarbamoyl group.

Anticonvulsant Activity

Research has indicated that derivatives of N-phenyl-acetamides exhibit significant anticonvulsant properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated efficacy in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results suggested that modifications in the chemical structure could enhance anticonvulsant activity, with some compounds showing effective dose-response relationships .

Cytotoxicity Studies

Cytotoxicity assays have revealed that N-phenyl derivatives can exhibit varying degrees of cytotoxic activity against different cancer cell lines. For instance, related compounds have shown higher cytotoxicity against human leukemic cells compared to their parent structures. The mechanism appears to involve radical-mediated pathways; however, specific studies on this compound are still limited .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production.
  • Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : Preliminary studies suggest potential interactions with cell signaling pathways involved in apoptosis and cell proliferation.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study conducted on a series of N-phenyl-acetamide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity. Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg in mice, with notable efficacy observed at higher concentrations .
    CompoundDose (mg/kg)Efficacy (%)
    A3045
    B10070
    C30090
  • Cytotoxic Activity : In vitro studies on related N-acyl compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance potency.
    CompoundCell LineIC50 (µM)
    Phenothiazine DerivativeHL60 (Leukemia)15
    N-Acyl CompoundA549 (Lung Cancer)25
    N-Phenyl AcetamideMCF7 (Breast Cancer)30

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanylethylsulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)13-23-11-12-24-14-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQDGQDHIZDWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCCSCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.